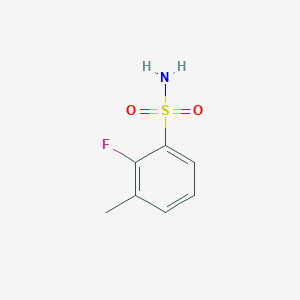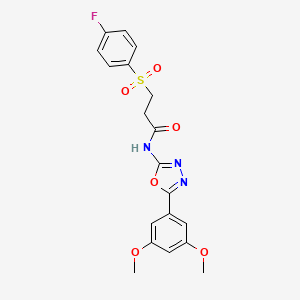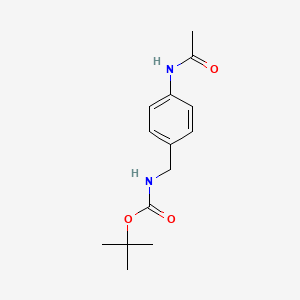
tert-Butyl 4-acetamidobenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-acetamidobenzylcarbamate” is a chemical compound with the CAS Number: 401573-23-7 . It has a molecular weight of 264.32 and its IUPAC name is tert-butyl 4-(acetylamino)benzylcarbamate . It is a solid substance and is typically stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-acetamidobenzylcarbamate” is represented by the formula C14H20N2O3 . The InChI code for this compound is 1S/C14H20N2O3/c1-10(17)16-12-7-5-11(6-8-12)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis
“tert-Butyl 4-acetamidobenzylcarbamate” is a solid substance . It is typically stored in dry conditions at 2-8°C . The compound has a molecular weight of 264.32 and its IUPAC name is tert-butyl 4-(acetylamino)benzylcarbamate .Applications De Recherche Scientifique
Chemical Protection for Synthesis
One significant application of tert-Butyl 4-acetamidobenzylcarbamate related compounds is in the protection of amino acids like cysteine during peptide synthesis. Muttenthaler et al. (2010) investigated the stability of various protecting groups, including acetamidomethyl (Acm) and p-nitrobenzyl (pNB), during peptide synthesis. This study is crucial for the development of novel peptide-based therapeutics, highlighting the need for stable protecting groups in the synthesis of complex molecules (Muttenthaler et al., 2010).
Development of Antioxidants
Research by Shinko et al. (2022) on new antioxidants, such as Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide, indicates the potential of tert-Butyl 4-acetamidobenzylcarbamate derivatives in developing compounds with antioxidant, anti-inflammatory, and hepatoprotective activities. These findings could pave the way for new treatments for oxidative stress-related diseases (Shinko et al., 2022).
Fragrance Compound Metabolism
Scherer et al. (2017) focused on the metabolism and excretion kinetics of lysmeral, a fragrance compound. Their work provides insight into the human body's processing of fragrance compounds, which could influence the safety assessment of consumer products containing similar chemical structures (Scherer et al., 2017).
Asymmetric Catalysis
Imamoto et al. (2012) described the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation. This research has implications for the synthesis of chiral molecules, which are essential in the pharmaceutical industry for creating drugs with specific enantiomeric properties (Imamoto et al., 2012).
Crystal Structure and Analysis
Dawa El Mestehdi et al. (2022) synthesized tert-butyl acetylcarbamate and analyzed its crystal structure. Understanding the crystal structure of such compounds aids in the development of materials with specific properties, including pharmaceuticals and polymers (Dawa El Mestehdi et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(4-acetamidophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(17)16-12-7-5-11(6-8-12)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIXOFQNVFLWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-acetamidobenzylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

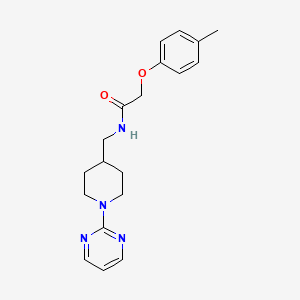
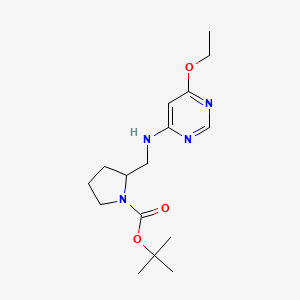
![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2698717.png)
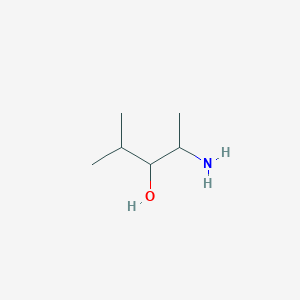

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)
![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)
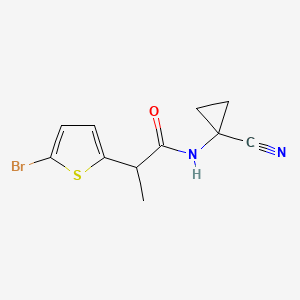
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)
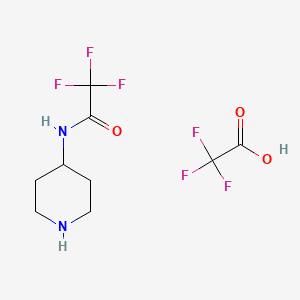
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)
